Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate
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Overview
Description
Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the quinoline and pyridine derivatives, which are then subjected to a series of reactions to introduce the benzoate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also include purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline and pyridine moieties can intercalate with DNA, potentially disrupting cellular processes. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((7-benzyl-8-hydroxy-2-quinolinyl)amino)benzoate
- Methyl 2-((8-hydroxy-7-quinolinyl)phenylmethyl)amino)benzoate
- 2-Methyl-8-quinolinol
Uniqueness
Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
80003-76-5 |
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Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O3/c1-29-23(28)16-8-2-3-9-18(16)26-21(19-10-4-5-13-24-19)17-12-11-15-7-6-14-25-20(15)22(17)27/h2-14,21,26-27H,1H3 |
InChI Key |
IQOLIHFRRWCPED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Origin of Product |
United States |
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